3-Benzyloxy-9H-carbazole chemical structure and properties
3-Benzyloxy-9H-carbazole chemical structure and properties
[1]
CAS Number: 1797986-21-0 Molecular Formula: C₁₉H₁₅NO Molecular Weight: 273.33 g/mol
Executive Summary
3-Benzyloxy-9H-carbazole is a specialized heterocyclic intermediate primarily utilized in pharmaceutical impurity profiling and advanced organic materials research.[1] Structurally, it consists of a tricyclic carbazole core functionalized with a benzyl ether group at the C3 position. This modification alters the solubility and electronic properties of the parent 3-hydroxycarbazole, serving as a lipophilic protecting group strategy or a stable precursor for optoelectronic materials. It is critical in the quality control of carbazole-based therapeutics (e.g., Carvedilol) where O-alkylation selectivity is a key quality attribute.
Molecular Architecture & Physicochemical Profile[1]
Chemical Structure
The molecule features a planar, electron-rich carbazole system.[1] The nitrogen atom at position 9 (9H) retains its proton, allowing for H-bond donation, while the oxygen at position 3 connects to a benzyl group, disrupting the potential for H-bond acceptance/donation typical of the free phenol.
| Property | Value |
| IUPAC Name | 3-(Phenylmethoxy)-9H-carbazole |
| SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC4=CC=CC=C34 |
| InChI Key | Derived from structure (Specific key requires generation) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Chloroform, Ethyl Acetate; Insoluble in Water |
| Melting Point | >120°C (Analogue 2-bromo derivative MP: 128°C) |
Electronic Properties
The benzyloxy substituent at C3 acts as a weak electron-donating group (EDG) via resonance (+M effect) into the carbazole ring, stabilizing the radical cation species. This property makes the core scaffold attractive for Hole Transport Materials (HTM) in OLED applications, although the 3,6-substituted variants are more common.
Synthetic Pathways & Optimization
The synthesis of 3-Benzyloxy-9H-carbazole is predominantly achieved via Williamson Ether Synthesis , leveraging the nucleophilicity of the phenoxide ion derived from 3-hydroxycarbazole.[1]
Primary Route: O-Alkylation of 3-Hydroxycarbazole
This protocol ensures high selectivity for O-alkylation over N-alkylation by controlling base strength and solvent polarity.[1]
Reagents:
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Substrate: 3-Hydroxycarbazole (CAS 7384-07-8)[1]
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Electrophile: Benzyl bromide (BnBr)
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Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
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Solvent: Acetone (for K₂CO₃) or DMF (for NaH)
Step-by-Step Protocol:
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Activation: Dissolve 3-hydroxycarbazole (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).
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Deprotonation: Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes. The mixture may darken as the phenoxide forms.[1]
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Alkylation: Add Benzyl bromide (1.1 eq) dropwise to the reaction mixture.
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Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1][2]
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Work-up: Quench with ice-water. The product typically precipitates.[1] Filter the solid or extract with Ethyl Acetate.[1]
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Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Mechanism of Action
The reaction proceeds via an Sₙ2 mechanism .[1] The base deprotonates the hydroxyl group at C3 (pKa ~10), creating a phenoxide nucleophile. This nucleophile attacks the benzylic carbon of benzyl bromide, displacing the bromide ion.
Critical Control Point:
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N-alkylation (at position 9) is a competing side reaction.[1] Using a weaker base like K₂CO₃ in acetone favors O-alkylation.[1] Stronger bases (NaH) in polar aprotic solvents (DMF) increase the risk of N-alkylation or N,O-dialkylation.
Visualization: Synthetic Logic
Figure 1: Synthetic pathway prioritizing O-alkylation via Williamson ether synthesis.
Functional Applications
Pharmaceutical Impurity Profiling
In the synthesis of carbazole-based drugs like Carvedilol , the starting materials often involve hydroxycarbazoles. 3-Benzyloxy-9H-carbazole serves as a critical Reference Standard to identify potential by-products where benzyl protecting groups (if used in upstream steps) were not removed, or to study the regioselectivity of alkylation reactions.
Materials Science (OLEDs)
Carbazole derivatives are the backbone of Hole Transport Layers (HTL).[1] The 3-benzyloxy moiety provides:
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Steric Bulk: Prevents π-π stacking aggregation, which can quench fluorescence.[1]
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Solubility: Enhances processability in spin-coating applications compared to the naked hydroxycarbazole.[1]
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Intermediate Utility: The benzyl group can be removed (hydrogenolysis) after building a complex N-substituted scaffold, regenerating the -OH for further functionalization.
Safety & Handling (MSDS Highlights)
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Hazard Classification: Irritant (Skin/Eye).[1]
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Inhalation: May cause respiratory tract irritation.[1] Handle in a fume hood.
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Storage: Store at 2-8°C under inert gas (Argon). Light sensitive (carbazole derivatives can undergo photo-oxidation).[1]
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Disposal: Incineration in a chemical waste facility.[1]
References
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LGC Standards. (2024). 3-Benzyloxy-9H-carbazole Reference Material (CAS 1797986-21-0).[1][3] LGC Standards. Link
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PubChem. (2024).[1][4][5] 3-Hydroxycarbazole (Precursor Data). National Library of Medicine.[1] Link
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Biosynth. (2024).[1] 3-Benzyloxy-2-bromo-9H-carbazole (Related Impurity Standard).[1] Biosynth Carbosynth. Link
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Bashir, M. et al. (2015).[1] Synthesis and Biological Evaluation of Carbazole Derivatives. Journal of Heterocyclic Chemistry. (General reference for Williamson ether synthesis on carbazoles).
Sources
- 1. 3-Hydroxycarbazole | C12H9NO | CID 151460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy Online CAS Number 1797986-21-0 - TRC - 3-Benzyloxy-9H-carbazole | LGC Standards [lgcstandards.com]
- 4. (1,2,3,4,5,6,7,8-2H8)-9H-carbazole | C12H9N | CID 59270898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CID 139078873 | C38H30N2 | CID 139078873 - PubChem [pubchem.ncbi.nlm.nih.gov]
